molecular formula C13H14N2O3S2 B2691695 3-(1-(Thiophene-3-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione CAS No. 1787881-65-5

3-(1-(Thiophene-3-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione

Cat. No.: B2691695
CAS No.: 1787881-65-5
M. Wt: 310.39
InChI Key: JGTWJBCNNBXYQV-UHFFFAOYSA-N
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Description

3-(1-(Thiophene-3-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione is a novel chemical hybrid of two privileged medicinal chemistry scaffolds: the piperidine carbonyl and the thiazolidine-2,4-dione (TZD) ring. The TZD moiety is a well-established pharmacophore in pharmaceutical research, particularly known for its role in developing therapeutics for Type 2 Diabetes. TZDs function as peroxisome proliferator-activated receptor-gamma (PPAR-γ) modulators, enhancing insulin sensitivity and normalizing glucose levels . Beyond metabolic diseases, TZD derivatives are actively investigated for their anticancer properties. Recent studies highlight their potential to inhibit angiogenesis by targeting key receptors like VEGFR-2, thereby suppressing tumor growth and proliferation . The incorporation of the thiophene-carbonyl-piperidine fragment, a common structural motif in drug discovery, is intended to fine-tune the compound's physicochemical properties and binding affinity. This makes this compound a high-value intermediate for researchers in medicinal chemistry. It is suitable for constructing compound libraries, exploring new structure-activity relationships (SAR), and developing potential therapeutic agents for metabolic disorders, oncology, and other disease areas. This product is strictly for research purposes in a laboratory setting and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-[1-(thiophene-3-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S2/c16-11-8-20-13(18)15(11)10-1-4-14(5-2-10)12(17)9-3-6-19-7-9/h3,6-7,10H,1-2,4-5,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGTWJBCNNBXYQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)CSC2=O)C(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(Thiophene-3-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Attachment of the Thiophene Moiety: The thiophene ring is introduced via a Friedel-Crafts acylation reaction using thiophene-3-carbonyl chloride and the piperidine intermediate.

    Formation of the Thiazolidine-2,4-dione Core: The final step involves the cyclization of the intermediate with thiazolidine-2,4-dione under acidic or basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-(1-(Thiophene-3-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups in the thiazolidine-2,4-dione can be reduced to alcohols.

    Substitution: The hydrogen atoms on the thiophene ring can be substituted with halogens or other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under UV light or heat.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Corresponding alcohols.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Medicinal Chemistry

  • Anticancer Activity : Studies have indicated that compounds with thiazolidine structures can exhibit significant anticancer properties. The interaction of 3-(1-(Thiophene-3-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione with biological targets such as cereblon suggests its potential efficacy in modulating protein interactions within cells, which is crucial for cancer therapy .
  • Antimicrobial Properties : The compound has shown promise in antimicrobial applications. Its structural components allow for interactions with various microbial targets, potentially leading to the development of new antimicrobial agents .
  • Anti-inflammatory Effects : Given the biological activity associated with thiazolidine derivatives, this compound may also possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases .

Material Science

The unique chemical structure of this compound allows it to be utilized in the development of materials with specific electronic or optical properties. Thiophene derivatives are particularly valued in industrial chemistry as corrosion inhibitors and in organic electronics .

Synthesis of Complex Molecules

This compound serves as a building block in organic synthesis. Its ability to undergo various chemical reactions allows chemists to create more complex molecules efficiently through methods such as multicomponent reactions and green chemistry approaches . This versatility is essential for developing new drugs and materials.

Binding Affinity Studies

Research has demonstrated that this compound binds effectively to cereblon, influencing protein degradation pathways. This interaction is critical for understanding its therapeutic potential in diseases where protein levels need modulation .

Mechanism of Action

The mechanism of action of 3-(1-(Thiophene-3-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione involves its interaction with various molecular targets:

    Molecular Targets: Enzymes such as kinases, receptors, and ion channels.

    Pathways Involved: Modulation of signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and chemical profiles of 3-(1-(Thiophene-3-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione are best understood through comparison with structurally analogous TZD derivatives. Key differences in substituent groups, synthesis strategies, and biological activities are summarized below:

Table 1: Structural and Functional Comparison of TZD Derivatives

Compound Name N-3 Substituent C-5 Substituent Biological Activity Key Findings Reference
Target Compound 1-(Thiophene-3-carbonyl)piperidin-4-yl Unsubstituted (H) Not explicitly reported (hypothesized anticancer/anti-inflammatory) Unique N-3 thiophene-piperidine-carbonyl group may influence kinase or cytokine targets.
4b () Piperidin-1-ylmethyl Thiophen-2-ylmethylene COX-2 inhibition Exhibited comparable activity to diclofenac in docking studies.
TM17 () 2-Nitro-benzyl 5-Bromo-2-methoxy-benzylidene Anti-inflammatory Reduced IL-6, IL-17A, and IFN-γ expression; non-toxic up to 2000 mg/kg.
SD-1, SD-3, SD-9 () Varied alkyl/aryl groups Substituted benzylidene Antidiabetic (PPARγ agonism) Improved glucose-lowering with reduced toxicity vs. rosiglitazone.
3a, 3b, 3e, 3h () Aromatic halides/alkyls Aromatic aldehydes Antitubercular Inhibited Mycobacterium tuberculosis H37Rv (MIC: 6.25–12.5 µg/mL).
302 () 2-Aminoethyl 3-Phenylpropylidene Anticancer (Raf/MEK/ERK, PI3K/Akt inhibition) Suppressed melanoma proliferation via kinase cascade inhibition.

Structural and Functional Insights

N-3 Substituent Diversity: The target compound’s N-3 thiophene-3-carbonyl-piperidine group distinguishes it from derivatives with simpler N-3 substituents (e.g., piperidin-1-ylmethyl in 4b or nitrobenzyl in TM17 ). The thiophene moiety’s electron-rich nature and the piperidine-carbonyl linkage may enhance membrane permeability or enable π-π stacking interactions with biological targets . In contrast, compounds like 302 () prioritize aminoethyl groups at N-3 to facilitate interactions with kinase catalytic domains .

C-5 Substituent Impact: Unlike most TZD derivatives (e.g., SD-1, TM17), which feature arylidene or benzylidene groups at C-5 for PPARγ binding or anti-inflammatory activity , the target compound lacks a C-5 substituent. This absence may reduce PPARγ affinity but could redirect activity toward non-classical targets, such as cytokine receptors or microbial enzymes.

Synthetic Strategies: The target compound’s synthesis likely involves N-alkylation of the TZD core with a pre-functionalized piperidine-thiophene intermediate, analogous to methods in and . Knoevenagel condensation—a common route for C-5 substitution in TZDs ()—is unnecessary here, simplifying synthesis but limiting π-conjugation effects seen in arylidene-substituted analogs.

Biological Activity Trends: Anticancer Potential: The thiophene moiety in the target compound aligns with and , where thiophene-containing TZDs inhibit proliferative signaling pathways . Anti-inflammatory/Antimicrobial Activity: The piperidine-thiophene group may mimic the bioactive scaffolds in TM17 () or antimicrobial TZDs (), though empirical validation is required . Safety Profile: Unlike rosiglitazone, which exhibits cardiovascular toxicity, C-5-unsubstituted TZDs (like the target) may avoid off-target effects, as seen in ’s non-toxic derivatives .

Biological Activity

3-(1-(Thiophene-3-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione is a heterocyclic compound that has garnered attention for its diverse biological activities. This article reviews its biochemical properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazolidine core, which is a five-membered ring containing sulfur and nitrogen, combined with a thiophene moiety and a piperidine ring. This unique structural arrangement contributes to its biological activity.

PropertyValue
Molecular FormulaC₁₃H₁₄N₂O₃S₂
Molecular Weight310.4 g/mol
CAS Number1787881-65-5
IUPAC Name3-[1-(thiophene-3-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

In vitro studies have demonstrated significant antimicrobial properties against various pathogens. The compound's minimum inhibitory concentration (MIC) values indicate potent activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis .

Anticancer Potential

The compound has shown promise in anticancer applications. It induces apoptosis in cancer cell lines through both intrinsic and extrinsic signaling pathways. For instance, studies on derivatives of thiazolidine compounds have reported IC50 values indicating effective antiproliferative activity against human lung (A549), breast (MCF-7), and liver (HepG2) cancer cells .

Anti-inflammatory Effects

Research suggests that the compound may exert anti-inflammatory effects by modulating pro-inflammatory mediators in macrophages. This property could be beneficial in treating conditions characterized by chronic inflammation .

Metabolic Effects

The thiazolidine derivatives are being explored for their role as insulin sensitizers. Studies have indicated that these compounds can enhance glucose uptake in insulin-resistant models, suggesting potential applications in diabetes management .

The biological activity of this compound is attributed to its interaction with various biological targets:

  • Cereblon Targeting : The compound has been identified to interact with cereblon, a protein involved in cellular signaling pathways relevant to drug metabolism and efficacy .
  • PPAR Agonism : Thiazolidine derivatives have been recognized as potent agonists of peroxisome proliferator-activated receptors (PPARs), which play a crucial role in regulating glucose and lipid metabolism .
  • Cell Signaling Modulation : The compound influences cell signaling pathways that regulate gene expression and cellular metabolism, contributing to its diverse biological effects .

Case Studies and Research Findings

Several studies have highlighted the efficacy of thiazolidine derivatives:

  • A study evaluating various thiazolidine compounds found that specific derivatives exhibited superior antiproliferative activity compared to standard chemotherapeutics like irinotecan .
  • Another investigation into the metabolic effects revealed that certain thiazolidinones improved metabolic profiles in diabetic mouse models by enhancing insulin sensitivity and reducing hyperglycemia .

Q & A

Basic: What are the recommended synthetic routes for 3-(1-(thiophene-3-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione, and how can reaction efficiency be assessed?

Answer: The compound can be synthesized via multi-step reactions involving thiophene-3-carbonyl chloride and piperidin-4-yl intermediates. A green chemistry approach using solvent-free conditions and β-cyclodextrin-SO3H catalysis (as demonstrated for analogous thiazolidinones) improves yield and reduces waste . Efficiency is assessed by monitoring reaction progress via TLC/HPLC, calculating atom economy, and comparing yields under varying conditions (e.g., temperature, catalyst loading).

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Answer: Key techniques include:

  • NMR (1H/13C): To confirm substituent positions and purity (e.g., thiophene carbonyl integration at ~160–170 ppm in 13C NMR) .
  • X-ray crystallography: Resolves stereochemistry and intermolecular interactions, as shown for rhodanine derivatives .
  • FT-IR: Validates carbonyl (C=O, ~1700–1750 cm⁻¹) and thiazolidinedione ring vibrations .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate its biological potential?

Answer: SAR studies require systematic substitution of the thiophene, piperidine, or thiazolidinedione moieties. For example:

  • Replace thiophene-3-carbonyl with phenyl or pyridine groups to assess hydrophobic interactions .
  • Modify the piperidine ring’s substituents to study steric effects on target binding.
  • Compare bioactivity data (e.g., IC50 values) against analogs like 3-phenylrhodanine derivatives, which show anticonvulsant and antidiabetic activity .

Advanced: What experimental design strategies optimize reaction conditions for scale-up?

Answer: Use Design of Experiments (DoE) to identify critical parameters (e.g., solvent polarity, catalyst ratio). Flow chemistry techniques, such as continuous Omura-Sharma-Swern oxidation, enhance reproducibility and safety for oxidation steps . Response surface methodology (RSM) can model interactions between variables (e.g., temperature vs. reaction time) to maximize yield .

Advanced: How should researchers address contradictions in biological activity data across similar compounds?

Answer: Cross-validate assays (e.g., enzyme inhibition vs. cell-based tests) and control for variables like solubility and metabolic stability. For instance, discrepancies in thiazolidinedione antidiabetic activity may arise from differential PPAR-γ binding affinities or pharmacokinetic profiles . Statistical tools (e.g., ANOVA) help distinguish experimental noise from true biological variation .

Advanced: What methodologies are used to analyze polymorphic forms of this compound?

Answer: Polymorph screening involves:

  • DSC/TGA: Identifies thermal transitions (melting points, decomposition).
  • PXRD: Distinguishes crystalline forms, as demonstrated for isoindole-piperidine-dione polymorphs .
  • Solvent-mediated crystallization trials: Vary solvents (e.g., ethanol vs. acetonitrile) to isolate metastable forms.

Methodological: What safety protocols are essential during synthesis and handling?

Answer: Follow OSHA/NIOSH guidelines for thiazolidinediones and piperidine derivatives:

  • Use fume hoods for reactions involving volatile reagents (e.g., thiophene-3-carbonyl chloride).
  • Wear nitrile gloves and goggles to prevent dermal/ocular exposure.
  • Neutralize waste with dilute NaOH before disposal .

Advanced: How can researchers ensure analytical purity and validate compound identity?

Answer: Combine orthogonal methods:

  • HPLC-MS: Confirms molecular weight and purity (>98% by area-under-curve).
  • Elemental analysis: Validates C, H, N, S composition.
  • Chiral chromatography: Resolves enantiomers if asymmetric centers are present .

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